1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea
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Overview
Description
Reagents: Intermediate from Step 2, morpholine, isocyanate
Conditions: Urea formation reaction, typically at elevated temperatures
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-ethoxyphenyl derivative, which is then subjected to a series of reactions to introduce the pyrrolidinone and morpholinoethyl urea groups.
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Step 1: Synthesis of 4-Ethoxyphenyl Intermediate
Reagents: 4-Ethoxybenzaldehyde, suitable amine
Conditions: Condensation reaction under acidic or basic conditions
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Step 2: Formation of Pyrrolidinone Ring
Reagents: Intermediate from Step 1, acylating agent
Conditions: Cyclization reaction, often under reflux
Chemical Reactions Analysis
Types of Reactions: 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea can undergo various chemical reactions, including:
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Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide
Conditions: Typically carried out in acidic or basic media
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Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride
Conditions: Often performed in anhydrous solvents
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Substitution: The ethoxy group can be substituted with other functional groups.
Reagents: Nucleophiles like amines or thiols
Conditions: Usually under basic conditions
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products:
Oxidation Products: Quinones
Reduction Products: Alcohols
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: Could bind to receptors, altering signal transduction processes.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-3-(2-morpholinoethyl)urea: Lacks the pyrrolidinone ring, resulting in different reactivity and applications.
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in chemical behavior and biological activity.
Properties
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-morpholin-4-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c1-2-27-17-5-3-16(4-6-17)23-14-15(13-18(23)24)21-19(25)20-7-8-22-9-11-26-12-10-22/h3-6,15H,2,7-14H2,1H3,(H2,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISNVMTWVFNVPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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